3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea
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Overview
Description
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea is a chemical compound with the molecular formula C9H12ClN3S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a thiourea group, which is a sulfur-containing functional group, and an amino group attached to a phenyl ring substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of 4-chlorophenethylamine with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and efficient production. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these transformations can generate reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the phenyl and chlorine substituents.
4-Chlorophenethylamine: Shares the phenyl and chlorine substituents but lacks the thiourea group.
Phenethylthiourea: Similar structure but without the chlorine substituent.
Uniqueness
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea is unique due to the presence of both the thiourea and 4-chlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-amino-3-[2-(4-chlorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c10-8-3-1-7(2-4-8)5-6-12-9(14)13-11/h1-4H,5-6,11H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCVMRQYKDFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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